2,3-Dimethylbenzene-1,4-dicarbonitrile

Crystallography Solid-state properties Structure-property relationships

Procure high-purity 2,3-dimethylbenzene-1,4-dicarbonitrile (CAS 103754-49-0) for precision polymer and phthalocyanine synthesis. The specific 2,3-dimethyl substitution pattern is not interchangeable with other dimethylterephthalonitrile isomers—it critically directs cross-coupling and cyclization reactivity, governing final material properties in phthalocyanine analogs, redox-active OFET/OLED materials, and crystal engineering. Generic isomer mixtures or unverified sources risk irreproducible outcomes. Qualified suppliers provide batch-specific NMR, HPLC, and GC analytics as standard, backed by fully characterized crystal structure data, eliminating structural ambiguity and enabling confident structure-property optimization.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 103754-49-0
Cat. No. B025919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbenzene-1,4-dicarbonitrile
CAS103754-49-0
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)C#N)C#N
InChIInChI=1S/C10H8N2/c1-7-8(2)10(6-12)4-3-9(7)5-11/h3-4H,1-2H3
InChIKeyZFJAONKADPJUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbenzene-1,4-dicarbonitrile (CAS 103754-49-0): A Key Dimethyl Terephthalonitrile Intermediate for Advanced Materials Synthesis


2,3-Dimethylbenzene-1,4-dicarbonitrile (also known as 2,3-dimethylterephthalonitrile) is a dimethyl-substituted aromatic dicarbonitrile with the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol [1]. This compound is primarily utilized as a high-purity intermediate in the synthesis of advanced materials, including polymers, dyes, and pharmaceutical agents [2]. Its structure features two methyl groups at the 2- and 3-positions of a benzene ring and nitrile groups at the 1- and 4-positions, conferring distinct electronic and steric properties that make it a versatile building block for cross-coupling reactions and cyclization processes . This compound is supplied with stringent quality control, often including batch-specific analytical data such as NMR, HPLC, and GC reports, ensuring consistency for research and industrial applications .

Why Generic Substitution of 2,3-Dimethylbenzene-1,4-dicarbonitrile is High-Risk in Research and Development


The specific substitution pattern of 2,3-dimethylbenzene-1,4-dicarbonitrile (1,4-dinitrile with 2,3-methyl groups) is not interchangeable with other dimethylterephthalonitrile or phthalonitrile isomers. The precise placement of the methyl groups relative to the nitrile functionalities critically influences the compound's electronic properties, reactivity in cross-coupling and cyclization reactions, and the resulting material's performance . For instance, the 2,3-dimethyl substitution pattern directs the synthesis toward specific phthalocyanine analogs and polymers, whereas isomers like 2,5- or 2,6-dimethylterephthalonitriles would lead to different molecular architectures and material properties . The absence of batch-specific analytical data from generic suppliers further compounds the risk of irreproducible synthesis outcomes and material property deviations, making procurement from a qualified source with documented quality control essential .

Quantitative Differentiation Evidence for 2,3-Dimethylbenzene-1,4-dicarbonitrile (CAS 103754-49-0) Against Structural Analogs


Crystal Structure and Conformational Geometry of 2,3-Dimethylbenzene-1,4-dicarbonitrile

The solid-state molecular geometry and crystal packing of 2,3-dimethylbenzene-1,4-dicarbonitrile have been definitively characterized by single-crystal X-ray diffraction, providing precise stereogeometry and absolute configuration data that are not available for many isomeric analogs [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 molecules per unit cell [2]. This level of detailed structural information is critical for understanding solid-state reactivity and for designing materials with predictable packing and intermolecular interactions.

Crystallography Solid-state properties Structure-property relationships

Electrochemical Reduction Behavior of 1,4-Dicyano-2,3-dimethylbenzene in DMF

The electrochemical reduction of 2,3-dimethylbenzene-1,4-dicarbonitrile (as a representative 1,4-dicyanobenzene isomer) has been studied in DMF using polarography and cyclic voltammetry, revealing a quasi-reversible one-electron reduction to form a radical anion [1]. Further two-electron reduction yields a dianion that undergoes C-CN bond cleavage via proton transfer [2]. This behavior is distinct from that of 1,2- and 1,3-dicyanobenzene isomers, which exhibit different stability and reaction pathways of their reduced species [3].

Electrochemistry Reduction mechanisms Organic electronics

Precursor Specificity: Synthesis of 2,3-Dimethylterephthalic Acid

2,3-Dimethylbenzene-1,4-dicarbonitrile is a documented reagent and intermediate specifically used for the synthesis of 2,3-dimethylterephthalic acid . This transformation is significant because 2,3-dimethylterephthalic acid serves as an important monomer in the production of various high-performance polymers and plastics . Isomeric dimethylterephthalonitriles (e.g., 2,5- or 2,6-substituted) would yield structurally different terephthalic acid monomers, leading to polymers with divergent thermal and mechanical properties [1].

Polymer chemistry Monomer synthesis Specialty chemicals

Analytical Quality Control: Batch-Specific Purity and Identity Verification

Reputable suppliers provide 2,3-Dimethylbenzene-1,4-dicarbonitrile with a standard purity specification of 95%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC data . This level of documentation ensures identity and purity, which is not universally available from all suppliers of isomeric compounds . The availability of detailed analytical certificates is a critical factor for researchers requiring high-confidence starting materials for reproducible synthesis and material development.

Quality control Analytical chemistry Reproducibility

Optimal Research and Industrial Applications for 2,3-Dimethylbenzene-1,4-dicarbonitrile (CAS 103754-49-0)


Synthesis of 2,3-Dimethylterephthalic Acid-Based Polymers

2,3-Dimethylbenzene-1,4-dicarbonitrile is the designated precursor for the synthesis of 2,3-dimethylterephthalic acid . This specific monomer is crucial for developing polyesters and other high-performance polymers with tailored thermal and mechanical properties. Procurement of this compound ensures access to a well-defined building block for synthesizing polymers with a distinct substitution pattern, which is not achievable with other dimethylterephthalonitrile isomers .

Development of Phthalocyanine Analogs and Advanced Dyes

The compound serves as a key intermediate in the synthesis of phthalocyanine compounds and advanced dyes . Its specific 2,3-dimethyl substitution pattern on the terephthalonitrile core allows for the construction of phthalocyanine analogs with modified electronic and optical properties, which are of interest for photodynamic therapy, sensors, and organic electronics. The availability of this precise isomer is essential for exploring structure-property relationships in this class of materials [1].

Organic Electronics and Redox-Active Materials

The well-defined electrochemical reduction behavior of the 1,4-dinitrile framework, as characterized for 1,4-dicyanobenzene isomers [2], suggests that 2,3-dimethylbenzene-1,4-dicarbonitrile is a relevant building block for designing redox-active organic materials. Its use in the synthesis of conjugated polymers or small molecules for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or battery electrodes can be rationally pursued based on this mechanistic understanding [3].

Crystal Engineering and Solid-State Material Design

The fully characterized crystal structure of 2,3-dimethylbenzene-1,4-dicarbonitrile provides a solid foundation for crystal engineering studies [4]. Researchers can leverage this structural information to design co-crystals, study intermolecular interactions (e.g., C-H···N hydrogen bonds, π-π stacking), and predict solid-state reactivity. The detailed unit cell parameters and space group data offer a quantitative benchmark for quality control and for computational modeling of solid-state properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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